Product packaging for Ipconazole, (1R,2S,5R)-rel-(Cat. No.:CAS No. 115850-69-6)

Ipconazole, (1R,2S,5R)-rel-

Cat. No.: B12760803
CAS No.: 115850-69-6
M. Wt: 333.9 g/mol
InChI Key: QTYCMDBMOLSEAM-CGTJXYLNSA-N
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Description

Historical Development and Agricultural Significance of Azole Fungicides

The introduction of azole fungicides in the late 1960s and early 1970s marked a significant milestone in agricultural pest management. acs.org This class of compounds, which includes imidazoles and triazoles, offered systemic properties, meaning they could be absorbed and transported within the plant, a significant advancement over the purely protective fungicides available at the time. acs.org The first azoles, such as imazalil, were registered in the late 1970s and were widely used for seed treatments in cereals and for post-harvest protection of fruits. nih.gov

Throughout the 1980s and 1990s, newer and more effective azoles like tebuconazole (B1682727), difenoconazole (B1670550), and prothioconazole (B1679736) were introduced, expanding the spectrum of controlled diseases to include major threats to cereal crops like eyespot, rusts, and various blight diseases. nih.govfungalinfectiontrust.org Today, azole fungicides are considered the backbone of many disease control programs, accounting for a significant share of the global fungicide market. nih.govresearchgate.netnih.gov Their broad-spectrum activity and long-lasting control have made them indispensable for ensuring high yields and quality in major crops such as cereals, rice, soybeans, and fruits. nih.govfungalinfectiontrust.orgnih.gov

The sustained importance of azoles is also due to their classification as having a moderate risk for the development of fungicide resistance, which, combined with their use in mixtures with other fungicide groups, helps to prolong their efficacy. nih.govnih.gov

Classification and Role of Ipconazole (B53594) within Demethylation Inhibitor (DMI) Fungicides

Ipconazole belongs to the triazole chemical group and is classified as a demethylation inhibitor (DMI) fungicide. regulations.govregulations.gov According to the Fungicide Resistance Action Committee (FRAC), it is categorized as a Group 3 fungicide. regulations.govhannafords.comcorteva.co.za The mode of action for DMI fungicides is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol (B1671047). rjptonline.orgmade-in-china.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to the cessation of fungal growth. rjptonline.orgontosight.ai

Ipconazole, first synthesized in 1986 and introduced in Japan in 1993 as a seed disinfectant for rice, is a broad-spectrum fungicide with both protective and curative activity. apsnet.orgbcpc.org It is effective against a wide range of seed-borne and soil-borne fungal pathogens in classes such as Ascomycetes, Basidiomycetes, and Deuteromycetes, but not Oomycetes. bcpc.org Its systemic properties allow it to be taken up by the seed and translocated to the growing plant, providing early-season protection. acs.orgbcpc.org

Ipconazole is used as a seed treatment on a variety of crops, including rice, cereals (wheat, barley, oats), corn, cotton, and vegetables. regulations.govmade-in-china.combcpc.org It controls diseases such as rice bakanae disease, common bunt in wheat, and loose smut in barley. apsnet.orgbcpc.org

Scope and Research Imperatives for Ipconazole, (1R,2S,5R)-rel-

Ipconazole is a chiral molecule with three stereocenters, resulting in several possible stereoisomers. The designation "(1R,2S,5R)-rel-" refers to the relative spatial arrangement of the substituents on the cyclopentanol (B49286) ring. ontosight.ainih.govfda.gov Research has shown that the biological activity of chiral fungicides can vary significantly between different stereoisomers. researchgate.net For instance, studies on related triazole fungicides like cyproconazole (B39007) and tebuconazole have demonstrated that different isomers exhibit varying levels of fungitoxicity. researchgate.net

The specific isomer (1R,2S,5R)-rel- of Ipconazole has been a subject of research to understand its precise chemical structure and biological efficacy. ontosight.ainih.gov The IUPAC name for this specific isomer is (1R,2S,5R)-rel-1-((1H-1,2,4-Triazol-1-yl)methyl)-2-(4-chlorobenzyl)-5-isopropylcyclopentanol. ontosight.ai

Key research imperatives for Ipconazole, (1R,2S,5R)-rel-, include:

Stereoselective Synthesis: Developing efficient and specific methods for the synthesis of the (1R,2S,5R)-rel- isomer to maximize the production of the most active form of the fungicide. google.com

Fungicidal Spectrum and Efficacy: Continuously evaluating the effectiveness of this isomer against a broad range of plant pathogens and understanding the molecular basis for its fungicidal activity. nih.gov

Resistance Management: Investigating the potential for fungal populations to develop resistance to Ipconazole and developing strategies to mitigate this risk. nih.gov Studies have indicated a low to medium risk of resistance development for DMI fungicides. nih.govcorteva.co.za

Environmental Fate and Behavior: Studying the degradation and dissipation of Ipconazole in soil and water to assess its environmental impact. jmb.or.kr

The table below summarizes key properties of the Ipconazole, (1R,2S,5R)-rel- isomer.

PropertyValue
IUPAC Name (1R,2S,5R)-rel-1-((1H-1,2,4-Triazol-1-yl)methyl)-2-(4-chlorobenzyl)-5-isopropylcyclopentanol
Molecular Formula C₁₈H₂₄ClN₃O
Molecular Weight 333.86 g/mol
Fungicide Group FRAC Group 3 (DMI)
Mode of Action Sterol Biosynthesis Inhibitor (SBI), specifically C14-demethylase inhibition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClN3O B12760803 Ipconazole, (1R,2S,5R)-rel- CAS No. 115850-69-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115850-69-6

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

(1R,2S,5R)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17+,18+/m0/s1

InChI Key

QTYCMDBMOLSEAM-CGTJXYLNSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Stereochemical Synthesis and Characterization of Ipconazole, 1r,2s,5r Rel

Synthetic Methodologies for Enantiomerically and Diastereomerically Enriched Ipconazole (B53594)

The synthesis of Ipconazole with a defined stereochemistry, particularly the (1R,2S,5R)-rel- configuration, can be approached through asymmetric synthesis or by resolving a mixture of stereoisomers. While the synthesis of the four racemic diastereomers of Ipconazole has been described, specific methods for obtaining the enantiomerically pure (1R,2S,5R)-rel- form are less documented in readily available literature. However, general principles of asymmetric synthesis and resolution applicable to triazole fungicides can be considered.

Asymmetric synthesis aims to create a specific stereoisomer directly. For triazole fungicides, this often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. Common strategies that could be adapted for the synthesis of (1R,2S,5R)-rel-Ipconazole include:

Asymmetric Epoxidation: A key intermediate in the synthesis of many triazole fungicides is an epoxide. The use of chiral epoxidizing agents, such as those employed in the Sharpless asymmetric epoxidation, can yield an enantiomerically enriched epoxide. This chiral epoxide can then be reacted with 1,2,4-triazole (B32235) to introduce the triazole moiety with a controlled stereochemistry.

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials from natural sources. A suitable chiral starting material possessing one or more of the required stereocenters would be elaborated through a series of stereocontrolled reactions to build the Ipconazole molecule.

Catalytic Asymmetric Hydrogenation: If a synthetic route proceeds through an intermediate with a carbon-carbon double bond at a strategic position, asymmetric hydrogenation using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral ligands) could establish one or more of the stereocenters with high enantioselectivity.

A reported synthesis of the four racemic diastereomers of Ipconazole starts from 2-(4-chlorobenzyl)-5-isopropylcyclopentanone. The synthetic scheme involves the formation of an oxirane intermediate followed by the addition of 1,2,4-triazole. To achieve an asymmetric synthesis of the (1R,2S,5R)-rel- isomer, a chiral reagent would need to be introduced at a key step, for instance, by using a chiral sulfonium (B1226848) ylide for the epoxidation step to create an enantiomerically enriched oxirane.

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For a compound like Ipconazole, which is synthesized as a mixture of diastereomers, the separation of these diastereomers can often be achieved by standard chromatographic techniques due to their different physical properties. The subsequent resolution of the desired racemic diastereomer into its individual enantiomers requires a chiral environment.

Formation of Diastereomeric Salts: This classical resolution technique involves reacting the racemic mixture of Ipconazole with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers. For Ipconazole, which has a hydroxyl group, derivatization with a chiral acid could be a viable approach.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. This technique is widely used for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Chiral Chromatography: As will be discussed in more detail in section 2.2.2, preparative chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate the enantiomers of a racemic mixture on a larger scale.

Stereochemical Characterization Techniques

The unambiguous determination of the absolute and relative stereochemistry of a chiral molecule like Ipconazole is crucial. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic techniques provide detailed information about the three-dimensional structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of protons within a molecule. For Ipconazole, NOE experiments could be used to determine the cis or trans relationship between the substituents on the cyclopentane (B165970) ring. In the reported synthesis of the four racemic diastereomers, ¹H NMR was used to characterize the products, with distinct chemical shifts and coupling constants observed for each diastereomer.

Ipconazole Diastereomer Key ¹H NMR Data (indicative)
Diastereomer 1Distinct signals for isopropyl and benzyl (B1604629) protons.
Diastereomer 2Shifted signals for cyclopentane ring protons compared to Diastereomer 1.
Diastereomer 3Unique coupling patterns for the CH-N proton.
Diastereomer 4Different chemical shifts for the triazole protons.
This table is illustrative and based on the principle that different diastereomers will have unique NMR spectra.

Single-Crystal X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in the molecule. This technique would provide unambiguous proof of the (1R,2S,5R)-rel- configuration if a suitable crystal of a single stereoisomer can be obtained.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT).

Chromatographic techniques are essential for separating the different stereoisomers of Ipconazole and for determining the enantiomeric and diastereomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have been shown to be effective for the separation of stereoisomers of various triazole fungicides, including Ipconazole.

Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for the separation of stereoisomers. It often provides faster separations and higher efficiency compared to HPLC. Studies have demonstrated the successful separation of conazole pesticide enantiomers, including Ipconazole, using SFC with various chiral columns.

Gas Chromatography (GC): Chiral GC, using a capillary column coated with a chiral stationary phase, can also be employed for the separation of volatile and thermally stable stereoisomers.

The choice of the chromatographic method and the specific chiral column and conditions (mobile phase, temperature, etc.) needs to be optimized for the specific stereoisomers of Ipconazole.

Isomeric Composition of Commercial Ipconazole Formulations and Analytical Validation

Technical grade Ipconazole used in commercial formulations is a mixture of stereoisomers. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have reported that technical Ipconazole consists of a mixture of two diastereomers: (1RS,2SR,5RS)-Ipconazole (the cis,cis-isomer) and (1RS,2SR,5SR)-Ipconazole (the cis,trans-isomer). The typical ratio of these diastereomers in the technical product is approximately 9:1.

The analytical validation of the isomeric composition of these formulations is crucial for quality control and regulatory compliance. Validated analytical methods are required to accurately quantify the different stereoisomers present.

Methodology: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for the quantitative analysis of pesticide residues, including the different isomers of Ipconazole, in various matrices. These methods are typically validated for parameters such as:

Specificity: The ability of the method to differentiate and quantify the target isomers in the presence of other components.

Linearity: The response of the method should be proportional to the concentration of the isomers over a defined range.

Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and are reproducible (precision).

Limit of Quantification (LOQ): The lowest concentration of the isomers that can be reliably quantified with acceptable accuracy and precision.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Validated LC-MS/MS methods have been reported for the determination of Ipconazole isomers in environmental samples, demonstrating the capability to accurately measure their concentrations.

Validation Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (Recovery)70-120%
Precision (Relative Standard Deviation, RSD)≤ 20%
Limit of Quantification (LOQ)Dependent on regulatory requirements and matrix.

The development and validation of such analytical methods ensure that the isomeric composition of commercial Ipconazole formulations is consistently monitored and meets the required specifications.

Molecular and Cellular Mechanisms of Antifungal Action of Ipconazole

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway by Ipconazole (B53594)

The antifungal activity of Ipconazole is rooted in its ability to inhibit the synthesis of ergosterol, a vital molecule in fungal cell membranes that is analogous to cholesterol in mammalian cells. patsnap.com This inhibition disrupts a critical metabolic pathway, leading to a cascade of events that are detrimental to the fungal cell. researchgate.net

Specificity Towards Fungal Cytochrome P450 14α-Demethylase (CYP51)

Ipconazole, like other azole antifungals, acts as a potent and specific inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase. researchgate.netnih.gov This enzyme, a member of the cytochrome P450 superfamily and often encoded by the ERG11 or CYP51 gene, is a critical catalyst in the multi-step conversion of lanosterol to ergosterol. frontiersin.orgmdpi.comnih.gov

The mechanism of inhibition involves the nitrogen atom in the triazole ring of Ipconazole binding to the heme iron atom in the active site of the CYP51 enzyme. researchgate.net This binding forms a stable complex that competitively blocks the natural substrate, lanosterol, from accessing the enzyme's active site. researchgate.net This high affinity and specificity for the fungal CYP51 enzyme over its mammalian counterparts are what confers the selective toxicity of azole fungicides against fungi. nih.gov The CYP51 enzyme is highly conserved across the fungal kingdom, making it a broad and effective target for antifungal agents like Ipconazole. frontiersin.orgnih.gov

Consequences of Ergosterol Depletion and Sterol Precursor Accumulation in Fungal Membranes

The inhibition of CYP51 by Ipconazole has two major downstream consequences for the fungal cell: the depletion of ergosterol and the accumulation of toxic sterol precursors. researchgate.netnih.gov

Firstly, the reduction in ergosterol levels compromises the structural and functional integrity of the fungal cell membrane. mdpi.com Ergosterol is crucial for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins. patsnap.commdpi.com

Secondly, the enzymatic block leads to a buildup of 14α-methylated sterols, such as lanosterol and eburicol. nih.govfrontiersin.org These precursors are incorporated into the fungal membrane in place of ergosterol, but they are unable to perform the same functions. Furthermore, some of these accumulated precursors, particularly 14α-methyl-3,6-diol, are cytotoxic and further disrupt membrane organization and function. mdpi.comnih.govfrontiersin.org This accumulation of toxic precursors is considered a primary driver of the fungitoxic effects of azole antifungals. mdpi.com

Cellular Responses to Ergosterol Perturbation by Ipconazole

The chemical alterations in the fungal cell membrane induced by Ipconazole trigger a series of cellular responses that ultimately impair fungal viability and growth. These responses are a direct result of the physical and functional disruption of the cell membrane.

Effects on Fungal Cell Membrane Integrity and Function

The replacement of ergosterol with abnormal sterol precursors leads to significant changes in the physical properties of the fungal cell membrane. The membrane becomes more permeable and less stable, leading to a loss of selective permeability and an inability to maintain proper ion gradients. nih.govresearchgate.net This disruption can lead to the leakage of essential cellular components and ultimately, cell lysis. nih.govpatsnap.com

Furthermore, the altered membrane environment adversely affects the function of various membrane-associated enzymes and transport systems. researchgate.net This can impair crucial processes such as nutrient uptake and cell wall synthesis, further contributing to the antifungal effect. researchgate.net Studies on other ergosterol biosynthesis inhibitors have shown that ergosterol is specifically required for the optimal function of certain membrane proteins, such as the V-ATPase, which is crucial for maintaining cellular pH and ion homeostasis. plos.org

Modulation of Fungal Growth and Development

By disrupting essential membrane functions and cellular homeostasis, Ipconazole effectively inhibits fungal growth and development. nih.gov The antifungal effect is typically fungistatic, meaning it inhibits fungal growth, but can become fungicidal at higher concentrations or in susceptible species. researchgate.net As a seed treatment, Ipconazole is particularly effective at controlling seed-borne and soil-borne pathogens, preventing the initial stages of infection and promoting healthy seedling growth. epa.govkureha.co.jp The inhibition of ergosterol biosynthesis has been shown to reduce critical developmental processes in pathogenic fungi, such as mycelial elongation and invasive growth, which are necessary for host colonization. frontiersin.org

Mechanisms of Fungal Resistance to Ipconazole

Biochemical and Genetic Basis of Ipconazole (B53594) Resistance

The biochemical and genetic underpinnings of Ipconazole resistance are multifaceted, primarily involving modifications of the target enzyme, enhanced efflux of the fungicide, and metabolic degradation.

Ipconazole, like other demethylation inhibitor (DMI) fungicides, functions by inhibiting the sterol 14α-demethylase enzyme, encoded by the CYP51 gene. This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Alterations in the CYP51 gene are a primary mechanism of resistance.

Point Mutations: Single nucleotide polymorphisms (SNPs) in the CYP51 gene can lead to amino acid substitutions in the 14α-demethylase enzyme. These changes can reduce the binding affinity of Ipconazole to its target, thereby diminishing its inhibitory effect. For instance, a specific point mutation, G464S, in the FpCYP51B gene has been identified to confer resistance to Ipconazole in the wheat pathogen Fusarium pseudograminearum. nih.govresearchgate.net Molecular docking studies have further illustrated that such mutations can decrease the affinity of the fungicide to the binding site of the CYP51 protein. nih.gov

Overexpression of CYP51 Genes: Fungi can also develop resistance by increasing the production of the 14α-demethylase enzyme. This is often achieved through the overexpression of one or more CYP51 genes. In Fusarium pseudograminearum, overexpression of FpCYP51A, FpCYP51B, and FpCYP51C has been observed in mutants resistant to Ipconazole. nih.gov This increased production of the target enzyme effectively dilutes the effect of the fungicide, requiring higher concentrations to achieve the same level of inhibition. The upregulation of these genes can be triggered by mutations in transcription factors that regulate their expression.

Fungal Species CYP51 Gene(s) Observed Alteration Reference
Fusarium pseudograminearumFpCYP51BPoint mutation (G464S) nih.govresearchgate.net
Fusarium pseudograminearumFpCYP51A, FpCYP51B, FpCYP51COverexpression nih.gov

Another significant mechanism of fungal resistance to Ipconazole involves the active transport of the fungicide out of the fungal cell, which reduces its intracellular concentration to sub-lethal levels. This process is mediated by efflux pumps, which are membrane-associated transporter proteins.

Two major superfamilies of efflux pumps are implicated in azole resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govbiomedpharmajournal.org The overexpression of genes encoding these transporters is a common feature in azole-resistant fungal isolates. nih.govbiomedpharmajournal.org For example, in Candida albicans, the overexpression of ABC transporters like Cdr1p and MFS transporters like CaMdr1p leads to reduced accumulation of azole drugs. nih.gov While direct evidence for the specific efflux pumps involved in Ipconazole resistance is still emerging, the conservation of this mechanism across the azole class suggests its likely importance.

Fungi and other microorganisms possess the ability to metabolize and detoxify xenobiotic compounds, including fungicides like Ipconazole. This metabolic degradation can render the fungicide inactive, thus contributing to resistance.

Studies have shown that various soil microorganisms, including actinomycetes and fungi, can degrade Ipconazole. researchgate.net The primary metabolic reactions often involve oxidation. For example, two strains of actinomycetes, identified as Kitasatospora sp. and Streptomyces sp., have demonstrated the ability to degrade Ipconazole by oxidizing the carbon of the methine in the isopropyl group or the carbon of the benzylmethylene. researchgate.net These microorganisms can also oxidize the methyl portion of the isopropyl group and the methylene (B1212753) portion of the cyclopentane (B165970) ring. researchgate.net One of the identified water-soluble metabolites of this degradation process is 1,2,4-Triazole (B32235). researchgate.net This metabolic breakdown prevents the fungicide from reaching its target site in a sufficient concentration to be effective.

Evolutionary Dynamics of Ipconazole Resistance in Fungal Populations

The emergence and spread of Ipconazole resistance in fungal populations are governed by evolutionary principles, including the incidence of resistant isolates, their geographical distribution, and the fitness costs associated with resistance.

The frequency of Ipconazole resistance can vary significantly among different fungal populations and geographical regions. Continuous application of Ipconazole and other DMI fungicides creates a strong selective pressure that favors the survival and proliferation of resistant individuals.

The widespread use of azole fungicides in agriculture is a significant factor driving the selection of resistant strains in the environment. nih.gov The persistence of these fungicides in soil and water can contribute to a continuous selection pressure on fungal populations.

The evolution of fungicide resistance is not without consequences for the fungus. Mutations that confer resistance may also have pleiotropic effects on other physiological processes, potentially leading to a "fitness cost". nih.gov This cost can manifest as reduced virulence, slower growth rate, or decreased sporulation in the absence of the fungicide.

In the case of Ipconazole, studies have shown that some resistant mutants of Fusarium pseudograminearum exhibit reduced fitness compared to their parental isolates. nih.gov However, it is important to note that not all resistance mutations incur a significant fitness cost. Some resistant strains may have fitness levels comparable to their susceptible counterparts. researchgate.net

Methodologies for Detection and Monitoring of Ipconazole Resistance

Effective resistance management relies on the early detection and continuous monitoring of resistant fungal populations. grdc.com.au This allows for timely adjustments to disease control strategies before fungicide failures occur in the field. grdc.com.au Methodologies for detecting and monitoring resistance to fungicides like Ipconazole can be broadly categorized into phenotypic and genotypic approaches.

Phenotyping: This is the foundational method for resistance detection. grdc.com.au It involves isolating live fungi from diseased plant samples and culturing them in the presence of varying concentrations of the fungicide. grdc.com.au The ability of the fungi to grow and survive at different doses determines if they are sensitive, have reduced sensitivity, or are resistant. grdc.com.au This method directly measures the resistance level but can be time-consuming. grdc.com.au

Genotyping: These molecular methods detect specific genetic mutations known to confer fungicide resistance. grdc.com.au They are generally faster and more sensitive than phenotyping, allowing for the quantification of resistant alleles even at very low frequencies within a population. grdc.com.aufrontiersin.org For DMI fungicides like Ipconazole, resistance is often associated with mutations in the CYP51 gene, which codes for the target enzyme, lanosterol (B1674476) 14α-demethylase. mdpi.comnih.govfrontiersin.org

Specific mechanisms of resistance to Ipconazole have been identified. In a study on Fusarium pseudograminearum, resistance was conferred by a point mutation, G464S, in the FpCYP51B gene. researchgate.netnih.gov Overexpression of the CYP51 genes (FpCYP51A, FpCYP51B, and FpCYP51C) was also observed in resistant mutants. nih.gov The identification of such specific mutations enables the development of targeted molecular diagnostic tools. nih.gov

The following table summarizes various methodologies used for detecting and monitoring fungicide resistance.

MethodologyTypeDescriptionAdvantagesLimitations
Culture-Based Assays PhenotypicFungal isolates are grown on media amended with different fungicide concentrations to determine the effective concentration (EC₅₀) or minimum inhibitory concentration (MIC).Directly measures the level of resistance; considered the standard for confirmation.Time-consuming; requires viable fungal cultures; may not detect low-frequency resistance.
Polymerase Chain Reaction (PCR) GenotypicAmplifies specific DNA sequences. Allele-specific PCR can be designed to selectively amplify the resistant or susceptible allele. frontiersin.orgRapid and sensitive; can detect known resistance mutations directly from infected tissue.Only detects known mutations; requires different tests for different mutations. grdc.com.au
PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) GenotypicA mutation that creates or abolishes a restriction enzyme site is detected by digesting a PCR product and observing the resulting fragment sizes. frontiersin.orgRelatively simple and cost-effective for screening known mutations.Not all mutations create a convenient restriction site; not easily quantifiable.
Quantitative PCR (qPCR) GenotypicA real-time PCR method that can quantify the proportion of resistant alleles in a mixed population. frontiersin.orgQuantitative; highly sensitive; can detect low frequencies of resistance.Relies on standard curves; can be complex to optimize. frontiersin.org
Digital PCR (dPCR) GenotypicA next-generation PCR method that provides absolute quantification of target DNA without a standard curve.Highly precise and sensitive for quantifying rare mutations. grdc.com.auHigher initial equipment cost.
DNA Sequencing GenotypicDetermines the exact nucleotide sequence of the target gene (e.g., CYP51) to identify any mutations associated with resistance. frontiersin.orgCan identify both known and novel resistance mutations.Can be more expensive and time-consuming for routine monitoring. frontiersin.org

Environmental Fate and Dissipation of Ipconazole

Degradation Pathways in Soil Environments

In soil, Ipconazole (B53594) is subject to degradation through both microbial metabolism and abiotic chemical reactions. Laboratory studies indicate that Ipconazole is stable in soil under various conditions apvma.gov.au.

Studies on the metabolism of Ipconazole in soil environments reveal its persistence, with degradation occurring slowly under both aerobic and anaerobic conditions.

Under aerobic conditions, the half-life of Ipconazole can vary significantly depending on the soil type. In a North Dakota sandy loam soil at 25°C, Ipconazole demonstrated a first-order half-life of 330 days epa.gov. Other studies have reported half-lives for a 9:1 isomer mixture of Ipconazole ranging from 136 to 210 days in aerobic soils epa.gov. The degradation time (DT50) for Ipconazole in five different aerobic soils was calculated to be between 170 and 593 days apvma.gov.au. The primary major degradation product identified in aerobic soil metabolism, accounting for more than 10% of the applied radioactivity, is 1-H-1,2,4-triazole epa.gov. This metabolite reached a maximum concentration of 11.85% of the applied amount at 31 days post-treatment and had an estimated half-life of 495 days epa.gov.

Under anaerobic conditions, the degradation of Ipconazole is even slower. The DT50 for Ipconazole in anaerobic soil has been calculated to be 779 days apvma.gov.au. However, it has also been noted by the Environmental Protection Agency (EPA) that specific anaerobic metabolism studies for Ipconazole had not been submitted for review in certain evaluations epa.gov.

Aerobic and Anaerobic Soil Metabolism of Ipconazole

ConditionSoil TypeHalf-Life (DT50) in DaysMajor Metabolite(s)Source
AerobicSandy Loam3301-H-1,2,4-triazole epa.gov
AerobicVarious Japanese Soils136 - 210Not Specified epa.gov
AerobicFive Different Soil Types170 - 593Not Specified apvma.gov.au
AnaerobicNot Specified779Not Specified apvma.gov.au

Abiotic processes such as hydrolysis and photolysis contribute to the degradation of Ipconazole, although it is relatively stable under these conditions.

Ipconazole is considered hydrolytically stable in aqueous solutions, with a half-life estimated to be greater than one year apvma.gov.au. Specific studies show that it degrades with half-lives of 330 days in a pH 5 buffer, 495 days in a pH 7 buffer, and 257 days in a buffered pH 9 solution epa.gov.

Abiotic Degradation of Ipconazole

Degradation MechanismMatrixConditionHalf-Life (DT50) in DaysSource
HydrolysisAqueous BufferpH 5330 epa.gov
HydrolysisAqueous BufferpH 7495 epa.gov
HydrolysisAqueous BufferpH 9257 epa.gov
PhotolysisWaterpH 532.1 apvma.gov.au
PhotolysisSoil SurfaceSimulated Sunlight241 apvma.gov.au

Microbial Biotransformation of Ipconazole in Environmental Matrices

Microbial activity plays a significant role in the biotransformation of Ipconazole in the environment. Certain microorganisms are capable of degrading this fungicide through various metabolic pathways researchgate.net.

Researchers have isolated and identified several microorganisms from paddy soil with the ability to degrade Ipconazole researchgate.net. In a study where soil was perfused with an Ipconazole solution, subsequent cultivation of microbes revealed that one bacterial strain, twelve actinomycetous strains, and seven fungal strains exhibited Ipconazole-degrading activity researchgate.net.

Among these, actinomycetes were found to be particularly effective, with eight strains decomposing more than 90% of the applied Ipconazole within 28 days of incubation researchgate.net. Two of the most active strains were identified as Kitasatospora sp. (strain A1) and Streptomyces sp. (strain D16) researchgate.net.

The metabolic breakdown of Ipconazole by microorganisms primarily involves oxidative reactions researchgate.net. Studies using the highly active actinomycete strains, Kitasatospora sp. A1 and Streptomyces sp. D16, have helped elucidate these pathways. The primary metabolic reaction is believed to be dominated by the oxidation at either the carbon of the methine in the isopropyl group or the carbon of the benzylmethylene group researchgate.net.

Furthermore, these actinomycetes demonstrated the ability to oxidize the carbon of the methyl portion of the isopropyl group and the methylene (B1212753) portion of the cyclopentane (B165970) ring researchgate.net. The strain A1 was particularly efficient, degrading more than 80% of the applied Ipconazole after just three days of incubation, while strain D16 degraded over 99% after six days researchgate.net.

The microbial metabolism of Ipconazole leads to the formation of more polar, water-soluble metabolites. A key water-soluble metabolite identified in the culture of Ipconazole-degrading microorganisms is 1,2,4-Triazole (B32235) researchgate.net. The formation of polar metabolites in ethyl acetate (B1210297) extracts was observed to increase by the end of the incubation period researchgate.net. The formation of 1,2,4-triazole is a common feature in the degradation of triazole-based fungicides epa.govacs.org.

Transport and Distribution in Environmental Compartments

The movement and final destination of ipconazole in the environment are governed by its physicochemical properties and interactions with different environmental matrices such as soil and water.

Soil Adsorption and Leaching Potential

Ipconazole's mobility in soil is significantly influenced by its tendency to adsorb to soil particles. Adsorption and desorption studies have been conducted on various soil types to determine this potential. The Freundlich adsorption coefficient (Koc), which is normalized for organic carbon content, is a key indicator of this behavior. Studies show that ipconazole generally exhibits strong adsorption to soil particles, which in turn limits its potential to move downward through the soil profile. epa.gov

The Groundwater Ubiquity Score (GUS) is a calculated index used to estimate the leaching potential of a pesticide. A GUS value of less than 1.8 indicates a "low" leaching potential. Ipconazole has a calculated GUS leaching potential index of 1.30, categorizing it as having a low probability of leaching into groundwater. herts.ac.uk

This low leaching potential is further supported by laboratory experiments. In a study involving aged soil residues, ipconazole was applied to a 30 cm column of sandy loam soil. After a leaching period, the vast majority of the applied radioactivity (>96.6%) was detected in the top 0-5 cm segment of the soil column. The amount of radioactivity found in the leachate was negligible (<0.01%), indicating very limited vertical movement. epa.gov

Table 1: Freundlich Adsorption Coefficients (Koc) of Ipconazole in Various Soil Types This interactive table provides data on the adsorption of Ipconazole to different soil textures. Click on the headers to sort the data.

Soil Type Freundlich Adsorption Koc
Dock Road sandy loam 3214
EL7 sandy loam 1911
Hatzenbeler clay loam 2512
Mutchler sandy loam 2513
Oregon silt loam 2813

Source: Environmental Protection Agency (EPA) epa.gov

Aqueous Transport and Presence in Surface and Groundwater Systems

Once in an aquatic environment, ipconazole's fate is largely dictated by its partitioning behavior. In a dark water-sediment study conducted in two different natural aerobic aquatic systems, ipconazole dissipated rapidly from the water phase. cabidigitallibrary.org The compound was found to predominantly move into the sediment phase, indicating a strong affinity for sediment over remaining dissolved in the water column. cabidigitallibrary.org

While waste from agricultural applications can potentially enter rivers, streams, and groundwater, the risk associated with ipconazole is considered low. mdpi.comnih.gov Regulatory assessments have concluded that due to its very low use rate as a seed treatment, significant contamination of surface water or groundwater is not expected. epa.gov Although specific monitoring data for ipconazole is limited, studies on other azole fungicides have detected their presence in both surface and groundwater, confirming that transport pathways exist for this class of chemicals. mdpi.com

Stereoselective Environmental Behavior of Ipconazole Isomers

Ipconazole is a chiral compound with three stereocenters. The technical grade product is composed of a mixture of two diastereoisomers: the cis-cis (cc) isomer and the cis-trans (ct) isomer, typically in a 9:1 ratio. epa.govherts.ac.uk These isomers have different physical properties, which could potentially lead to different rates of transport and degradation in the environment. epa.gov

However, environmental fate studies conducted on soil and water systems have not shown significant stereoselective behavior in terms of transport and partitioning. cabidigitallibrary.orgregulations.gov Adsorption-desorption batch equilibrium studies indicated no appreciable change in the isomer ratio throughout the experiments, suggesting that neither isomer preferentially adsorbs to soil over the other. regulations.gov Similarly, in water-sediment studies, analytical methods were able to distinguish between the isomers, and there was no evidence of a significant change in the isomer ratio over the course of the studies. cabidigitallibrary.org

While significant stereoselectivity has not been observed for ipconazole in transport studies, it is a known phenomenon for other triazole fungicides. For example, the degradation of the fungicide epoxiconazole (B1671545) has been shown to be enantioselective, with the degree of selectivity influenced by environmental factors such as soil pH. nih.govresearchgate.net The lack of observed stereoselectivity for ipconazole in the available studies does not preclude the possibility that it could occur under different environmental conditions or through different degradation pathways, such as microbial degradation. researchgate.net

Table 2: Isomer Composition of Technical Grade Ipconazole

Isomer Typical Ratio
cis-cis (cc) ~90%
cis-trans (ct) ~10%

Source: Environmental Protection Agency (EPA), AERU epa.govherts.ac.uk

Table of Mentioned Compounds

Compound Name
Ipconazole
1,2,4-Triazole
Epoxiconazole
Cyproconazole (B39007)
Propiconazole (B1679638)

Metabolism and Biotransformation of Ipconazole in Agrobiological Systems

Plant Metabolism of Ipconazole (B53594) Following Seed Treatment and Root Uptake

Following application as a seed treatment, ipconazole is absorbed by the roots and translocated within the plant. epa.gov Inside the plant tissues, it is extensively metabolized into a large number of polar metabolites. apvma.gov.au The biotransformation processes are a key aspect of the plant's defense mechanism against foreign compounds.

Research conducted on crops such as wheat has shown that the parent ipconazole compound is often present at very low levels or is undetectable in the harvested agricultural commodities. apvma.gov.au Instead, a complex profile of metabolites is observed. Studies utilizing ¹⁴C-labeled ipconazole have been instrumental in identifying these transformation products. In wheat, for instance, the major metabolite identified in the grain extract was triazolylpyruvate. apvma.gov.au While triazolyl acetic acid and triazolylalanine are recognized as common metabolites of triazole fungicides in plants, triazolyl acetic acid was not observed in mass spectra from at least one major study on ipconazole. apvma.gov.au

Table 1: Identified or Common Metabolites of Ipconazole in Plants

Metabolite Name Crop(s) Notes
Triazolylpyruvate Wheat Identified as the major metabolite in grain extract in one study. apvma.gov.au
Triazolylalanine General (Triazoles) A common metabolite of triazole fungicides in plant systems. apvma.gov.au

The formation of numerous polar metabolites from ipconazole is indicative of active conjugation pathways within the plant. apvma.gov.au Conjugation is a typical Phase II metabolic reaction in plants where parent compounds or their Phase I metabolites are linked to endogenous molecules like sugars or amino acids. This process increases the water solubility of the xenobiotic, which can facilitate its transport and sequestration into cellular compartments like the vacuole or incorporation into cell wall components.

The extensive metabolism of ipconazole also leads to the formation of unextractable, or bound, residues. These residues represent the parent compound or its metabolites that are chemically bound to macromolecules within the plant matrix, such as lignin (B12514952) or cellulose (B213188). This is reflected in the distribution of residues, which are generally found at higher levels in straw compared to grain, indicating that metabolites may accumulate in the vegetative parts of the plant. apvma.gov.au

Studies using ipconazole labeled at different positions on the molecule have provided insight into the uptake and translocation of its breakdown products. Specifically, a comparison between plants grown from seeds treated with [¹⁴C-triazolyl]-ipconazole and [¹⁴C-benzyl methylene]-ipconazole revealed a significant difference in residue levels. apvma.gov.au

Higher residue levels were found in spring wheat raw agricultural commodities (RACs) grown from the triazole-labeled seed compared to those from the benzyl (B1604629) methylene-labeled seed at equivalent application rates. apvma.gov.au This finding strongly suggests a selective uptake and translocation of metabolites that contain the stable triazole moiety relative to those containing the benzylmethylene portion of the molecule. apvma.gov.au This implies that cleavage of the parent ipconazole molecule occurs, and the resulting triazole-containing fragments are more readily absorbed or retained by the plant.

Comparative Metabolism in Animal Models (Focus on Pathways, Not Effects)

In animal systems, such as rats and goats, ipconazole is also subject to extensive biotransformation following oral administration. apvma.gov.au The metabolic pathways in animals are generally aimed at increasing the polarity of the compound to facilitate its excretion from the body.

The primary metabolic routes for ipconazole in rats involve Phase I and Phase II reactions. Phase I reactions typically involve oxidation, with hydroxylation being a key pathway. This process introduces or exposes functional groups on the parent molecule, preparing it for subsequent conjugation reactions.

Following hydroxylation, the metabolites undergo Phase II conjugation. Glucuronidation, the conjugation with glucuronic acid, is a major pathway for xenobiotics. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a hydrophilic glucuronide moiety to the hydroxylated metabolite, significantly increasing its water solubility and preparing it for elimination. nih.gov The resulting glucuronide conjugates are negatively charged and require efflux transporters to exit the cell for excretion via urine or bile. nih.gov The proposed biotransformation pathway in rats indicates a series of these oxidative and conjugative steps. apvma.gov.au

Studies in rats using radiolabeled ipconazole demonstrate rapid and extensive absorption after oral administration. apvma.gov.au At lower doses, the extent of absorption was greater than 90%. apvma.gov.au

Once absorbed, the compound is distributed and metabolized, with the highest levels of radioactivity typically detected in the liver, a primary site of xenobiotic metabolism. apvma.gov.au The elimination of ipconazole and its metabolites from plasma occurs over a moderate timeframe. Plasma half-lives were observed to be in the range of 10-36 hours in single-dose studies and extended to 40-50 hours in repeat-dose studies. apvma.gov.au This profile indicates that while the compound is extensively metabolized and absorbed, its clearance from the body is not immediate.

Table 2: List of Chemical Compounds Mentioned

Compound Name
Ipconazole, (1R,2S,5R)-rel-
Triazolylpyruvate
Triazolylalanine
Triazolyl acetic acid
Glucuronic acid
Lignin

Advanced Analytical Methods for Ipconazole and Metabolites in Research

Quantitative Determination of Ipconazole (B53594) and its Stereoisomers

Ipconazole is a chiral compound, meaning its stereoisomers can exhibit different biological activities and degradation rates. jascoinc.com Therefore, analytical methods capable of separating and quantifying these individual isomers are essential. ukm.my

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation of chiral compounds like Ipconazole. nih.gov To resolve the stereoisomers, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have demonstrated high recognition ability for separating the enantiomers of various triazole fungicides. researchgate.netnih.gov The separation is achieved through differential interactions between the stereoisomers and the chiral environment of the column.

The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar organic modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation. ukm.myresearchgate.net Ultraviolet (UV) detection is commonly used for quantification, with the wavelength set to an absorbance maximum for the triazole structure, often around 220 nm or 254 nm. researchgate.netdntb.gov.ua While less sensitive than mass spectrometry, HPLC-UV provides a robust and cost-effective method for analyzing Ipconazole in formulations and for purity assessments of analytical standards. ijpbs.com

Table 1: Representative HPLC Conditions for Chiral Separation of Triazole Fungicides

ParameterConditionReference
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based) researchgate.netnih.gov
Mobile Phase n-Hexane/Isopropanol (e.g., 70:30 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Column Temperature 30 °C researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of Ipconazole at trace levels in complex environmental and biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. epa.govtandfonline.com This technique is essential for residue analysis in water, soil, and food products. nih.govbohrium.com

Sample preparation often involves an extraction step, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or Solid-Phase Extraction (SPE), to isolate and concentrate the analyte from the matrix. epa.govnih.gov The chromatographic separation is typically performed on a reversed-phase column (e.g., C8 or C18) with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often containing a modifier such as formic acid to improve ionization. tandfonline.combohrium.com

Detection is achieved using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov The high selectivity of LC-MS/MS is derived from using the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated Ipconazole molecule) is selected and fragmented, and one or more characteristic product ions are monitored for quantification and confirmation. waters.com This approach minimizes matrix interference and allows for very low limits of quantitation (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. epa.govnih.gov For instance, a validated method for Ipconazole in various water matrices established an LOQ of 0.0500 µg/L. epa.govepa.gov

Table 2: Typical LC-MS/MS Parameters for Trace Analysis of Ipconazole Isomers

ParameterCondition/ValueReference
LC Column Reversed-Phase C18 ufpr.br
Mobile Phase Water (0.1% Formic Acid) and Acetonitrile (Gradient) bohrium.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion [M+H]⁺ (m/z) 334.2 nih.gov
Product Ion (Quantification) (m/z) 70.2 nih.gov
Product Ion (Confirmation) (m/z) 158.6 nih.gov
Limit of Quantitation (LOQ) in Water 0.0500 µg/L epa.govepa.gov

Identification and Structural Elucidation of Ipconazole Metabolites

Understanding the metabolic fate of Ipconazole is critical for a complete environmental and toxicological assessment. This requires powerful analytical tools to identify and confirm the chemical structures of its various metabolites.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a primary tool for metabolic profiling, which involves screening biological or environmental samples to detect potential transformation products. researchgate.net In a typical workflow, samples are analyzed by LC-MS/MS, and the data are scrutinized for compounds that exhibit a structural relationship to the parent Ipconazole molecule. ual.es A common feature of triazole fungicide metabolites is the retention of the stable 1,2,4-triazole (B32235) ring. nih.gov Therefore, a common MS/MS screening strategy involves searching for precursor ions that generate a characteristic triazole fragment ion upon collision-induced dissociation. nih.gov

By comparing the mass spectra of the parent compound and potential metabolites, researchers can hypothesize structural modifications such as hydroxylation, oxidation, or cleavage. nih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a metabolite and its fragments, which is a key step in its tentative identification. ual.esual.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS/MS provides crucial information for proposing metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for their unambiguous structural elucidation. unl.eduresearchgate.net Once a potential metabolite is isolated and purified in sufficient quantity, a suite of NMR experiments is performed.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the types and numbers of protons and carbons in the molecule. nih.gov More advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assembly of the molecular skeleton. unl.edunih.gov This level of detail is essential for distinguishing between isomers and confirming the precise site of metabolic modification, providing unequivocal structural confirmation that mass spectrometry alone cannot offer. nih.gov

Method Validation for Diverse Matrices

To ensure that analytical data are reliable and reproducible, the methods used for Ipconazole determination must be rigorously validated for each type of sample matrix (e.g., water, soil, fruits, vegetables). thermofisher.comnih.gov Method validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). slideshare.netich.org The key performance characteristics evaluated include specificity, linearity, accuracy, precision, and sensitivity.

  • Specificity/Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov
  • Linearity : The method's ability to produce test results that are directly proportional to the analyte concentration over a given range. A correlation coefficient (R²) of &gt;0.99 is typically required. scispace.com
  • Accuracy : The closeness of the test results to the true value, typically assessed through recovery studies on samples spiked with a known amount of the analyte. Acceptable recovery is generally within 70-120%. thermofisher.comscielo.br
  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of ≤20% being a common acceptance criterion. researchgate.netnih.gov
  • Limits of Detection (LOD) and Quantitation (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. nih.gov
  • Matrix Effect : The influence of co-extracted components from the sample matrix on the ionization and measurement of the analyte, which can cause signal suppression or enhancement. tandfonline.comnih.gov
  • Successful validation demonstrates that the analytical method is fit for its intended purpose, whether it is for regulatory compliance, environmental monitoring, or research. epa.govich.org

    Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

    ParameterDescriptionTypical Acceptance CriterionReference
    Linearity (R²) Correlation coefficient of the calibration curve.≥ 0.99 nih.gov
    Accuracy (% Recovery) Analyte recovered from a spiked blank matrix.70% - 120% thermofisher.com
    Precision (% RSD) Repeatability and intermediate precision.≤ 20% researchgate.net
    LOQ Lowest quantifiable concentration.Matrix and regulation dependent (e.g., &lt;0.01 mg/kg) nih.gov
    Matrix Effect (%) Signal suppression or enhancement.-20% to +20% (ideal) tandfonline.com

    Validation in Plant Tissues (e.g., Cereal Grain, Straw)

    Analytical methods have been developed and validated for the determination of parent ipconazole and its metabolites in cereal crops. In wheat and barley, residue concentrations of the parent compound in grain and straw are often expected to be less than 0.01 mg/kg. nih.gov Metabolism studies show that ipconazole can be metabolized into various compounds, including hydroxylated metabolites and triazole derivative metabolites (TDMs). nih.gov The most significant TDMs found in wheat grain are Triazolylalanine (TA) and Triazolyl Acetic Acid (TAA). nih.gov

    An analytical method for determining residues of ipconazole, TA, and TAA in cereal forage, grain, and straw involves extraction with an acetonitrile/water mixture. The extract is then acidified with hydrochloric acid and cleaned up using a solid-phase extraction (SPE) cartridge before analysis. apvma.gov.au While quantifiable residues of parent ipconazole are typically found only in the whole plant at early growth stages, its metabolites, particularly TA and TAA, can be predominant residues in grain and straw at harvest. nih.govapvma.gov.au Studies have confirmed that after seed treatment, parent ipconazole is often not detected in the harvested grain. envigo.com

    Table 1: Method Validation Data for Ipconazole and Metabolites in Cereal Tissues


    Validation in Environmental Samples (e.g., Soil, Water, Sediment)

    Validated analytical methods are essential for monitoring the presence of ipconazole in the environment. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard technique for quantifying ipconazole in soil, sediment, and water samples. epa.govepa.gov

    For soil and sediment, a common method involves extraction with a solution of acetonitrile, water, and formic acid (90:10:0.1 v/v/v). epa.govepa.gov The extracts are then diluted and analyzed by LC-MS/MS. epa.gov This method has been validated in various soil and sediment types, including loamy sand soil, freshwater sediment, sandy loam soil, and silt loam sediment. epa.govepa.gov The established Limit of Quantitation (LOQ) for total ipconazole is typically 50.0 µg/kg. epa.govepa.gov

    For aqueous matrices, including saltwater, surface water, and groundwater, samples are often prepared using solid-phase extraction (SPE) to extract, clean up, and concentrate the analyte before LC-MS/MS analysis. epa.govepa.gov A validated method for ipconazole in saltwater demonstrated a limit of quantitation (LOQ) of 0.0500 µg/L. epa.gov The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method followed by HPLC-MS has also been modified for use in paddy environments, which include water and soil. dntb.gov.uaresearchgate.net

    Table 2: Method Validation Data for Ipconazole in Soil & Sediment


    Table 3: Method Validation Data for Ipconazole in Water


    Validation for Stereoisomer-Specific Analysis

    Ipconazole is composed of a mixture of stereoisomers, primarily the cis,cis (cc) and cis,trans (ct) isomers, typically in a 9:1 ratio. epa.gov These isomers can have different physical properties, which may cause them to behave differently in the environment. epa.gov Therefore, analytical methods capable of separating and quantifying individual stereoisomers are important for a comprehensive environmental risk assessment.

    The LC-MS/MS method validated for soil and sediment has demonstrated the ability to quantify the ipconazole cc and ct isomers separately. epa.gov Validation reports provide specific limits of detection (LOD) and quantitation (LOQ) for each isomer in different matrices. epa.gov For example, in loamy sand soil, the LOQ was specified as 46.4 µg/kg for ipconazole cc and 3.6 µg/kg for ipconazole ct. epa.gov This differentiation is critical for understanding the environmental fate of the compound. While no isomer-specific metabolism was observed in an analysis of the cis-trans isomer ratio in wheat straw, the potential for stereoselective behavior in other environmental compartments necessitates stereoisomer-specific methods. envigo.com

    The analysis of stereoisomers of triazole fungicides typically employs chiral liquid chromatography, often using columns with cellulose- or amylose-based chiral stationary phases. nih.govnih.gov These techniques, coupled with mass spectrometry, allow for the baseline separation and sensitive detection of individual enantiomers and diastereomers in complex samples like soil and water. nih.gov

    Table 4: Method Validation Data for Ipconazole Stereoisomers in Soil & Sediment


    Structure Activity Relationship Sar and Molecular Design of Ipconazole Derivatives

    Elucidation of Ipconazole's Structure-Activity Relationships (SAR)

    Ipconazole (B53594) is a triazole fungicide that functions as a demethylation inhibitor (DMI), targeting the lanosterol (B1674476) 14α-demethylase enzyme essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov The technical grade of Ipconazole is a mixture of stereoisomers. epa.govherts.ac.uk Specifically, it is primarily a 9:1 mixture of the cis- and trans-isomers. epa.govherts.ac.uk

    The spatial arrangement of atoms, or stereochemistry, can significantly influence the biological activity of a molecule by affecting how it binds to its target enzyme. In the case of Ipconazole, studies have investigated the fungicidal efficacy of its different stereoisomers.

    Research findings indicate that both the cis- and trans-isomers of Ipconazole exhibit high fungicidal activity against a broad spectrum of plant pathogens. bcpc.org Regulatory assessments have concluded that both the cc (cis) and ct (trans) isomers demonstrate similar levels of fungicidal activity. apvma.gov.au This suggests that the specific spatial orientation of the substituents on the cyclopentane (B165970) ring, at least in the case of the major isomers, does not lead to a dramatic loss of fungicidal potency. This is a notable finding, as in many other triazole fungicides, one stereoisomer often exhibits significantly higher activity than others.

    Fungicidal Activity of Ipconazole Isomers

    IsomerRelative Abundance in Technical GradeFungicidal Activity LevelReference
    cis-isomer~90%High epa.govherts.ac.ukapvma.gov.au
    trans-isomer~10%High apvma.gov.au

    The core structure of Ipconazole, like other triazole fungicides, consists of a central scaffold (in this case, a substituted cyclopentanol) and a 1,2,4-triazole (B32235) ring which is crucial for its mechanism of action. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of the target enzyme, lanosterol 14α-demethylase (CYP51), thereby inhibiting its function. mdpi.com

    Structural modifications to different parts of the Ipconazole molecule can have a significant impact on its DMI activity. Key structural features that influence activity include:

    The Triazole Moiety: This is essential for binding to the heme iron of the CYP51 enzyme. Modifications to this ring system are generally not well-tolerated.

    The Substituted Phenyl Group: The 4-chlorobenzyl group plays a role in the hydrophobic interactions within the active site of the enzyme. The nature and position of the substituent on the phenyl ring can affect the binding affinity and, consequently, the fungicidal activity.

    The Hydroxyl Group: The tertiary alcohol on the cyclopentane ring can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

    By systematically modifying these structural components and observing the resulting changes in fungicidal activity, researchers can build a comprehensive SAR profile for Ipconazole and its derivatives.

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Ipconazole Analogues

    While direct SAR studies provide qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. nih.govtandfonline.comnih.gov These models can then be used to predict the activity of novel, unsynthesized analogues.

    Although specific QSAR models for Ipconazole analogues are not extensively reported in publicly available literature, the general methodology for developing such models for triazole fungicides is well-established. mdpi.comresearchgate.net The process typically involves:

    Data Set Selection: A series of Ipconazole analogues with known antifungal activities (e.g., EC50 values) against a target fungus is compiled.

    Descriptor Calculation: For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

    Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors to the antifungal activity. tandfonline.comnih.gov

    Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

    Key Steps in QSAR Model Development for Fungicides

    StepDescriptionCommon Techniques/Tools
    Data Set PreparationCollection of compounds with measured biological activity.Literature search, internal databases.
    Molecular Descriptor CalculationGeneration of numerical representations of molecular structure.Software like DRAGON, MOE, Vlife MDS. tandfonline.com
    Model GenerationCreation of a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN).
    Model ValidationAssessment of the model's predictive ability.Cross-validation (leave-one-out), external test set prediction. nih.gov

    The development of novel fungicides based on the Ipconazole scaffold can be approached through two main computational strategies: ligand-based and structure-based design. nih.govnih.govnih.gov

    Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the target enzyme is unknown. nih.govgardp.org It relies on the analysis of a set of known active molecules (ligands) to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the target and elicit a biological response. This model can then be used to screen virtual libraries of compounds to identify new potential fungicides.

    Structure-Based Drug Design: When the 3D structure of the target enzyme (in this case, lanosterol 14α-demethylase) is available, structure-based design becomes a powerful tool. nih.govnih.gov This method involves docking virtual libraries of compounds into the active site of the enzyme to predict their binding affinity and orientation. By analyzing the interactions between the docked compounds and the amino acid residues of the active site, researchers can rationally design modifications to the Ipconazole scaffold to improve its binding and, consequently, its fungicidal activity.

    Rational Design of Novel Triazole Fungicides Based on Ipconazole's Molecular Framework

    The molecular framework of Ipconazole provides a valuable starting point for the rational design of new triazole fungicides. nih.govresearchgate.netresearchgate.net The goal is to create novel compounds with improved properties, such as enhanced potency, a broader spectrum of activity, or a reduced potential for resistance development.

    The design process often involves a combination of SAR insights, QSAR predictions, and molecular modeling. For instance, if SAR studies indicate that a particular region of the molecule can be modified without a significant loss of activity, this provides an opportunity to introduce new functional groups that may confer additional benefits.

    One common strategy is bioisosteric replacement , where a functional group in the parent molecule is replaced with another group that has similar physical or chemical properties but may lead to improved biological activity or other desirable characteristics. For example, the 4-chloro substituent on the phenyl ring of Ipconazole could be replaced with other halogens or small alkyl groups to probe the effect on binding affinity and spectrum of activity.

    Furthermore, by analyzing the binding mode of Ipconazole within the CYP51 active site (either through a crystal structure or a homology model), new functionalities can be designed to form additional favorable interactions with the enzyme, thereby increasing the potency of the resulting analogues. This iterative process of design, synthesis, and biological testing is at the heart of modern fungicide discovery.

    Targeting Enhanced Efficacy and Reduced Resistance Potential

    The core strategy in designing ipconazole derivatives with enhanced efficacy and a lower propensity for resistance development revolves around modifying its key structural components: the triazole ring, the chlorobenzyl group, and the isopropyl-substituted cyclopentanol (B49286) core. The goal of these modifications is to improve the binding affinity of the molecule to the active site of CYP51, while also potentially hindering the mechanisms by which fungi develop resistance.

    Key Structural Modifications and Their Potential Impact:

    The Triazole Moiety: The 1,2,4-triazole ring is essential for the activity of ipconazole and other azole fungicides as it coordinates with the heme iron atom in the active site of CYP51, thereby inhibiting its function. Modifications to this ring are generally not well-tolerated, as this interaction is fundamental to the mechanism of action.

    The Chlorobenzyl Group: The 4-chlorobenzyl substituent plays a significant role in the hydrophobic interactions within the active site of CYP51. Alterations to this group, such as changing the position or nature of the halogen substituent (e.g., fluorine, bromine) or introducing other lipophilic groups, could modulate the binding affinity and spectrum of activity. For instance, in other triazole series, modifications to the phenyl ring have been shown to influence antifungal potency. researchgate.net

    Fungicide resistance in fungal pathogens can arise from mutations in the CYP51 gene, leading to reduced binding affinity of the fungicide, or through the increased expression of efflux pumps that actively remove the fungicide from the fungal cell. nih.govokstate.edu The design of new ipconazole derivatives aims to overcome these resistance mechanisms. For example, a derivative with a modified side chain might be able to bind effectively to a mutated CYP51 enzyme or be a poorer substrate for efflux pumps.

    While specific research on a broad range of ipconazole derivatives is not extensively available in publicly accessible literature, the principles of medicinal chemistry suggest that a systematic exploration of these structural modifications would be a viable strategy for developing more robust fungicides.

    Table 1: Fungicidal Activity of Ipconazole Stereoisomers

    StereoisomerRelative Fungicidal ActivityPlant Growth Inhibitory Activity
    (1R,2S,5R)-rel-IpconazoleHighModerate
    Other StereoisomersLowerVaries

    This table is illustrative and based on the general understanding that specific stereoisomers of chiral fungicides often exhibit differential biological activity. A study on the synthesis and biological activities of ipconazole stereoisomers has been reported, indicating differences in their effects. amanote.com

    Computational Approaches to Optimize Molecular Interactions with CYP51

    Computational chemistry and molecular modeling have become indispensable tools in the rational design of new fungicides. These methods provide insights into the molecular interactions between a fungicide and its target enzyme, guiding the synthesis of more effective compounds.

    Molecular Docking:

    Molecular docking simulations are used to predict the preferred binding orientation of a ligand (in this case, an ipconazole derivative) to its receptor (CYP51). nih.gov By creating a three-dimensional model of the fungal CYP51 enzyme, researchers can virtually screen a library of ipconazole analogs to identify those with the highest predicted binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the fungicide and specific amino acid residues in the active site. For example, docking studies on other azole antifungals have highlighted the importance of interactions with specific residues for potent inhibitory activity. plos.org

    The insights gained from molecular docking can guide the modification of the ipconazole structure to enhance these interactions. For instance, if a particular region of the active site is found to be hydrophobic, a derivative with a more lipophilic substituent at the corresponding position on the ipconazole scaffold could be designed to improve binding.

    Quantitative Structure-Activity Relationship (QSAR):

    Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of ipconazole derivatives with known antifungal activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. This approach allows for the prioritization of synthetic targets, saving time and resources.

    The model identifies key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are correlated with antifungal potency. This information provides a deeper understanding of the SAR and can be used to design new derivatives with an optimal combination of these properties for enhanced efficacy.

    Table 2: Key Molecular Descriptors in QSAR for Azole Fungicides

    DescriptorPropertyPotential Impact on Activity
    LogPLipophilicityInfluences membrane permeability and hydrophobic interactions in the active site.
    Molar RefractivitySteric Bulk/PolarizabilityAffects the fit of the molecule within the binding pocket.
    Dipole MomentPolarityCan influence hydrogen bonding and other electrostatic interactions.
    HOMO/LUMO EnergiesElectronic PropertiesRelates to the reactivity and stability of the molecule.

    This table represents common descriptors used in QSAR studies of antifungal agents and their general relevance to biological activity.

    The integration of computational approaches like molecular docking and QSAR with synthetic chemistry provides a powerful platform for the design and development of next-generation ipconazole derivatives with improved antifungal profiles and a reduced likelihood of resistance development.

    Ecological Dynamics and Inter Species Interactions of Ipconazole

    Influence on Soil Microbial Communities

    Soil microbial communities are fundamental to soil health and fertility, playing crucial roles in nutrient cycling and organic matter decomposition. mdpi.comnih.gov The application of fungicides like ipconazole (B53594) can potentially disrupt these delicate microbial ecosystems.

    Effects on Non-Target Microorganisms and Microbial Diversity

    The impact of ipconazole on the vast diversity of non-target soil microorganisms is an area of ongoing research. As a member of the triazole class, its effects can be contextualized by studies on related compounds. For instance, the triazole fungicide propiconazole (B1679638) has been shown to significantly alter the distribution of microbial communities, affecting the relative abundance of various bacterial and fungal taxa. nih.gov Specifically, an increase in Proteobacteria and a decrease in Acidobacteria have been observed following propiconazole application. nih.gov Another triazole, difenoconazole (B1670550), when applied as a seed coating, has been found to reduce bacterial community diversity, particularly affecting phyla such as Bacteroidota and Myxococcota, while increasing the abundance of Actinobacteriota. mdpi.com

    Fungicides can also impact specific functional groups of microorganisms. For example, some studies indicate that fungicides may decrease the biomass of arbuscular mycorrhizal fungi, which are crucial for plant nutrient uptake. beyondpesticides.org In the phyllosphere (the aerial surfaces of plants), fungicide applications have been shown to reduce the richness of both target (Dothideomycetes) and non-target (Tremellomycetes) fungal communities. nih.gov While these studies on other triazoles provide valuable insight, specific research quantifying the direct impact of ipconazole on the structural and functional diversity of soil microbial communities is needed for a complete understanding. The European Commission has noted that ipconazole presents a high long-term risk to birds and other non-target organisms. mdpi.comnih.gov

    Role of Microbial Communities in Ipconazole Bioremediation

    Soil microorganisms are key players in the breakdown and detoxification of pesticides, a process known as bioremediation. nih.govfrontiersin.org Research has demonstrated that various soil microbes are capable of degrading ipconazole, potentially mitigating its persistence in the environment.

    A study investigating the degradation of ipconazole in paddy soil revealed that several microbial strains possess the ability to break down this fungicide. researchgate.net After enriching soil samples with ipconazole, researchers isolated one bacterial, twelve actinomycetous, and seven fungal strains with ipconazole-degrading activity. researchgate.net Notably, eight of the actinomycete strains were capable of decomposing over 90% of the applied ipconazole within 28 days. researchgate.net

    Further investigation into the most effective degraders identified two actinomycete strains, Kitasatospora sp. (strain A1) and Streptomyces sp. (strain D16), as highly efficient. researchgate.net The primary metabolic pathway for ipconazole degradation by these strains appears to be oxidation at various carbon positions on the molecule. researchgate.net A key water-soluble metabolite identified during this process was 1,2,4-Triazole (B32235). researchgate.net These findings underscore the significant role of native soil microbial communities, particularly actinomycetes, in the natural attenuation of ipconazole in agricultural soils. researchgate.net

    Table 1: Ipconazole Degradation by Isolated Soil Microorganisms

    Microbial GroupNumber of Strains TestedNumber of Strains with Degrading ActivityNotable DegradersDegradation Efficiency
    Bacteria391--
    Actinomycetes1412Kitasatospora sp. (A1)>80% after 3 days
    Streptomyces sp. (D16)>99% after 6 days
    8 strains>90% after 28 days
    Fungi147--

    Data sourced from a study on ipconazole degradation in paddy soil. researchgate.net

    Interactions with Other Agrochemicals in Mixtures

    In modern agriculture, it is common practice to apply multiple agrochemicals, such as fungicides and insecticides, in tank mixtures to control a broader spectrum of pests and diseases. regulations.gov These combinations, however, can lead to interactive effects that may not be predicted from the toxicity of the individual components alone.

    Synergistic or Antagonistic Effects with Co-Applied Fungicides and Insecticides

    The potential for synergistic or antagonistic interactions between ipconazole and other co-applied agrochemicals is a significant consideration for environmental risk assessment. Synergism occurs when the combined effect of the chemicals is greater than the sum of their individual effects. Research has shown that mixtures of certain insecticides and fungicides, particularly those from the sterol biosynthesis inhibitor class like triazoles, can exhibit synergistic toxicity in non-target organisms. biologicaldiversity.org For example, mixtures of the fungicide prochloraz (B1679089) with the insecticide lambda-cyhalothrin, and the triazole fungicide epoxyconazole with the insecticide thiacloprid, have demonstrated strong synergistic effects on beneficial arthropods, with the toxicity of the mixture being 2.5 to 11 times higher than the insecticide alone. researchgate.net

    Molecular and Cellular Mechanisms of Interaction with Non-Fungal Eukaryotic Cells

    Beyond its intended effects on fungi, ipconazole can interact with the cells of non-target eukaryotic organisms, including mammals. In vitro and in vivo studies have begun to elucidate the molecular and cellular pathways through which ipconazole exerts its toxicity, with a significant focus on the induction of oxidative stress.

    Investigation of Oxidative Stress Induction Pathways

    A growing body of evidence indicates that ipconazole can induce oxidative stress in mammalian cells by disrupting the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. nih.govucm.esbeyondpesticides.org

    Studies on human neuroblastoma (SH-SY5Y) cells have shown that ipconazole exposure leads to a dose-dependent increase in ROS production. nih.govresearchgate.net This increase in ROS is a key event that can trigger a cascade of cellular damage. In these cells, ipconazole was also found to reduce the expression of key antioxidant genes such as NRF2, SOD, and GPx. nih.gov Similarly, in human endothelial-like (EA.hy926) cells, ipconazole significantly increased ROS generation and reduced the expression of the antioxidant biomarkers NRF2 and GPx. ucm.esmdpi.com

    In vivo studies in rats have corroborated these findings. Oral administration of ipconazole resulted in significantly increased levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, in various brain regions, including the hypothalamus, cerebral cortex, striatum, and hippocampus. mdpi.com This was accompanied by a reduction in the activity of the antioxidant enzyme catalase. mdpi.com

    The oxidative stress induced by ipconazole is closely linked to the activation of cell death and inflammatory pathways. The increased ROS production can lead to the upregulation of pro-apoptotic genes like Bax, Casp3, APAF1, and BNIP3. nih.govucm.es Furthermore, ipconazole has been shown to activate the inflammasome complex, a key component of the innate immune system, by increasing the expression of genes such as NLRP3, Casp1, and IL1β, as well as other pro-inflammatory mediators like NFκB, TNFα, and IL6. nih.govnih.gov This suggests that ipconazole-induced cytotoxicity is mediated through a combination of oxidative stress, apoptosis, and pro-inflammatory responses. ucm.es

    Table 2: Molecular Effects of Ipconazole-Induced Oxidative Stress in Non-Fungal Eukaryotic Cells

    Cellular SystemKey FindingsAffected Biomarkers
    Human Neuroblastoma Cells (SH-SY5Y)Increased ROS production; Reduced antioxidant gene expression; Upregulation of cell death and inflammation genes. nih.govIncreased: ROS, Bax, Casp3, APAF1, BNIP3, NLRP3, Casp1, IL1β, NFκB, TNFα, IL6. nih.govDecreased: NRF2, SOD, GPx. nih.gov
    Human Endothelial-like Cells (EA.hy926)Increased ROS generation; Upregulation of cell death and pro-inflammatory biomarkers; Reduction in antioxidant biomarkers. ucm.esmdpi.comIncreased: ROS, BAX, APAF1, BNIP3, CASP3, NLRP3, CASP1, IL1β, NFκB, IL6, TNFα. ucm.esDecreased: NRF2, GPx. ucm.es
    Rat Brain RegionsIncreased ROS and MDA levels; Reduced catalase activity; Upregulation of cell death and inflammasome complex genes. mdpi.comIncreased: ROS, MDA, AKT1, APAF1, BNIP3, CASP3, BAX, CASP1, IL1β, IL6, NLRP3, NFĸB, TNFα. mdpi.comDecreased: Catalase activity. mdpi.com

    Modulation of Apoptotic and Pro-inflammatory Signaling in Model Cell Systems

    Studies on human cell lines, including neuroblastoma (SH-SY5Y) and endothelial-like cells (EA.hy926), have demonstrated that ipconazole actively triggers programmed cell death (apoptosis) and promotes inflammatory responses. nih.govresearchgate.netnih.gov

    Apoptotic Signaling: Ipconazole exposure leads to a dose-dependent increase in apoptosis. nih.gov This is evidenced by the heightened activity of key executioner enzymes, caspase-3 and caspase-7. nih.govnih.gov In SH-SY5Y cells, ipconazole concentrations of 20, 50, and 100 µM resulted in a significant increase in caspase-3/7 activity by 36%, 56%, and 76%, respectively. nih.gov Similarly, in EA.hy926 cells, concentrations of 50 and 100 µM increased this activity by 18% and 38%. nih.govmdpi.com

    This enzymatic activation is accompanied by significant changes in the expression of genes that regulate apoptosis. Ipconazole upregulates several pro-apoptotic genes, including Bax, Casp3, APAF1, and BNIP3. nih.govresearchgate.net For instance, in SH-SY5Y cells treated with 50 µM of ipconazole, the expression of Bax and APAF1 increased by 2.15-fold and 2.26-fold, respectively. nih.gov In EA.hy926 cells, ipconazole also increased the expression of BAX and CASP3 and downregulated the anti-apoptotic gene BCL2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step that favors the permeabilization of the mitochondrial outer membrane, a key event in the intrinsic pathway of apoptosis. nih.govmdpi.com The upregulation of APAF1 further supports the involvement of this mitochondria-dependent pathway, as it is a crucial component of the apoptosome, which activates caspases following the release of cytochrome c from mitochondria. nih.gov In vivo studies on rats corroborate these findings, showing increased expression of cell death markers like APAF1, BNIP3, CASP3, and BAX in various brain regions following ipconazole administration. mdpi.comnih.gov

    Pro-inflammatory Signaling: Ipconazole has been shown to be a potent activator of pro-inflammatory signaling pathways. nih.govnih.gov It stimulates the expression of genes associated with the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines. nih.govmdpi.commanchester.ac.uk In SH-SY5Y cells, ipconazole treatment led to a significant increase in the expression of NLRP3, Casp1, and IL1β. nih.govresearchgate.net

    Furthermore, ipconazole upregulates the expression of other key inflammatory mediators. nih.gov In SH-SY5Y cells, significant increases in NFκB and TNFα expression were observed at concentrations of 20 µM and 50 µM. nih.gov At 50 µM, IL6 expression was also elevated. nih.gov Similar pro-inflammatory effects were noted in EA.hy926 cells, where ipconazole increased the molecular expression of NLRP3, CASP1, NFκB, IL6, TNFα, and IL1β. nih.gov This broad activation of inflammatory genes indicates that ipconazole can trigger a robust inflammatory response at the cellular level, a process that is often linked to the generation of reactive oxygen species (ROS). nih.govmdpi.com

    Table 1: Effect of Ipconazole on Gene Expression in SH-SY5Y Cells

    GeneCategoryConcentrationFold Change vs. VehicleReference
    BaxApoptosis50 µM2.15 nih.gov
    Casp3Apoptosis20 µM2.36 nih.gov
    Casp3Apoptosis50 µM2.62 nih.gov
    APAF1Apoptosis50 µM2.26 nih.gov
    BNIP3Apoptosis50 µM2.16 nih.gov
    NLRP3Inflammation50 µM2.95 nih.gov
    Casp1Inflammation20 µM2.42 nih.gov
    Casp1Inflammation50 µM2.47 nih.gov
    IL1βInflammation20 µM1.92 nih.gov
    IL1βInflammation50 µM2.20 nih.gov
    NFκBInflammation20 µM3.29 nih.gov
    NFκBInflammation50 µM3.79 nih.gov
    TNFαInflammation20 µM2.08 nih.gov
    TNFαInflammation50 µM2.22 nih.gov
    IL6Inflammation50 µM1.94 nih.gov

    Disruption of Mitochondrial Homeostasis

    The mitochondrion is a primary target of ipconazole, and the disruption of its normal function is a central mechanism underlying the compound's observed effects on apoptosis and inflammation. nih.govnih.gov

    Oxidative Stress and ROS Production: Ipconazole is a significant inducer of oxidative stress, characterized by an overproduction of Reactive Oxygen Species (ROS). nih.gov Mitochondria are a primary source of cellular ROS, and dysfunction in these organelles can lead to a harmful imbalance. nih.govnih.gov In both SH-SY5Y and EA.hy926 cell lines, ipconazole caused a dose-dependent increase in ROS generation. nih.govmdpi.com This surge in ROS is believed to be a key signal for activating the NLRP3 inflammasome and initiating the intrinsic apoptotic pathway. nih.govmdpi.com The cellular antioxidant defense system is also compromised by ipconazole, which reduces the expression of crucial antioxidant genes like NRF2, SOD, and GPx. nih.govresearchgate.netmdpi.com This suppression of natural defenses exacerbates the state of oxidative stress.

    Mitochondrial Function and Biogenesis: The functional integrity of mitochondria is severely compromised by ipconazole. nih.gov Assays measuring mitochondrial activity (MTT assay) show a significant, dose-dependent reduction in cell viability, directly pointing to mitochondrial dysfunction. nih.govnih.govmdpi.com

    More detailed investigations using zebrafish embryos have revealed that ipconazole disrupts the maintenance of the mitochondrial genome and the function of the respiratory chain complexes. nih.govresearchgate.netresearchgate.net The compound was found to reduce the mRNA expression of genes essential for mitochondrial DNA replication and transcription. nih.gov Furthermore, ipconazole significantly decreased the expression of genes encoding subunits for all five complexes of the mitochondrial respiratory chain, with a particularly severe reduction observed in atp5fa1, a component of Complex V (ATP synthase). nih.gov This broad disruption of mitochondrial gene expression and respiratory function impairs the cell's primary energy production machinery and contributes to the overproduction of ROS. nih.gov Confocal imaging has also confirmed a decrease in mitochondrial density in the forebrain of zebrafish larvae treated with ipconazole, indicating a negative impact on mitochondrial biogenesis. nih.gov This collective evidence suggests that ipconazole's disruption of mitochondrial homeostasis is a critical event that orchestrates its broader effects on cell death and inflammation. nih.govnih.govnih.gov

    Table 2: Effect of Ipconazole on Mitochondrial Respiratory Complex Gene Expression in Zebrafish

    GeneMitochondrial ComplexEffect ObservedReference
    ndufs4Complex IReduced mRNA expression nih.gov
    sdhaComplex IIReduced mRNA expression nih.gov
    uqcrc2bComplex IIIReduced mRNA expression nih.gov
    cox5abComplex IVReduced mRNA expression nih.gov
    atp5fa1Complex V (ATP Synthase)Severely reduced mRNA expression nih.gov

    Future Research Directions in Ipconazole Science

    Advanced Studies on Stereoselective Action and Metabolism of (1R,2S,5R)-rel- Ipconazole (B53594)

    Ipconazole, as commercially produced, is a mixture of stereoisomers. epa.gov However, the specific biological activity and metabolic fate of individual isomers, including the (1R,2S,5R)-rel- configuration, are not fully elucidated. It is a general principle in toxicology and pharmacology that stereoisomers should be treated as distinct chemical entities, as they can exhibit significant differences in biological activity, metabolism, and toxicity. europa.eunih.gov Future research must therefore prioritize the stereoselective investigation of ipconazole.

    Key research areas should include:

    Chiral Separation and Synthesis: Developing efficient and scalable methods for the separation of the (1R,2S,5R)-rel- isomer from the technical mixture and its stereospecific synthesis. This will provide pure material for detailed biological and toxicological studies.

    Isomer-Specific Bioactivity: Conducting comprehensive in vitro and in vivo studies to compare the fungicidal efficacy of the (1R,2S,5R)-rel- isomer against target pathogens versus other isomers. This will determine if one isomer is significantly more active, which could lead to the development of a more potent and targeted fungicidal product with a potentially lower environmental load.

    Differential Metabolism: Investigating the metabolic pathways of the (1R,2S,5R)-rel- isomer in target fungi, non-target organisms (e.g., plants, soil microbes), and mammalian systems. Research should aim to identify if there are stereoselective differences in metabolic rates and the types of metabolites formed, which has significant implications for efficacy, resistance development, and risk assessment. For instance, studies on the related triazole difenoconazole (B1670550) have shown that its stereoisomers exhibit different degradation rates in the environment and varying toxicities. nih.gov

    A deeper understanding of the stereoselective properties of ipconazole will enable a more refined risk-benefit analysis and could pave the way for "chiral switching"—the development of a single-isomer product with an improved efficacy and safety profile.

    Development of Novel Resistance Breaking Strategies

    The emergence of fungicide resistance is a persistent threat to global food security. nih.gov While ipconazole remains an effective tool, proactive research into strategies that can prevent or overcome resistance is crucial for its long-term viability. mdpi.com Future research should focus on innovative combination therapies and the identification of resistance-breaking compounds.

    Potential avenues for investigation include:

    Synergistic Fungicide Combinations: The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of resistance management. apsnet.org Research should systematically screen for synergistic partners for ipconazole. A patented example already points to the synergy between ipconazole and chlorothalonil. google.com Future studies could explore combinations with fungicides that have different modes of action, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs), quinone outside inhibitors (QoIs), or novel biocontrol agents. nih.gov The goal is to create multi-pronged attacks on fungal pathogens, making it more difficult for resistance to develop. usda.gov

    Adjuvants and Resistance Modulators: Investigating compounds that, while not necessarily fungicidal themselves, can disrupt fungal resistance mechanisms. This could include inhibitors of efflux pumps, which are cellular transporters that fungi use to expel fungicides, or compounds that interfere with stress response pathways that protect the fungus from chemical attack. nih.govscienceopen.com

    Targeted Delivery Systems: Developing advanced formulations, potentially using nanotechnology, to improve the delivery of ipconazole to the site of action within the fungus. Encapsulation or conjugation could protect the fungicide from premature degradation and enhance its uptake by the pathogen, potentially overcoming resistance mechanisms related to reduced penetration.

    These strategies aim to not only enhance the performance of ipconazole against existing resistant strains but also to create a more resilient and durable approach to disease control.

    Environmental Bioremediation and Green Chemistry Approaches for Ipconazole Residues

    Future research should focus on:

    Microbial Degradation and Bioremediation: A foundational study identified that soil microorganisms, particularly actinomycetes like Kitasatospora sp. and Streptomyces sp., can effectively degrade ipconazole. researchgate.net These microbes primarily act through oxidation reactions. researchgate.net Future work should aim to isolate and characterize more diverse microbial consortia with enhanced degradation capabilities, particularly for ipconazole's persistent metabolite, 1,2,4-triazole (B32235). researchgate.netacs.org Bioremediation strategies, such as bioaugmentation (introducing specialized microbes to contaminated sites) or biostimulation (enhancing the activity of native degraders), could then be developed for soil and water treatment. researchgate.netnih.gov

    Phytoremediation: Exploring the potential of specific plant species to take up and metabolize ipconazole residues from the soil. This "green" technology could be used to decontaminate agricultural fields or buffer zones.

    Green Synthesis and Formulation: Re-evaluating the chemical synthesis of ipconazole to identify pathways that are more energy-efficient, use less hazardous solvents, and generate less waste. Additionally, research into "green" formulations, such as water-based or biodegradable polymer formulations, could reduce the environmental footprint associated with its application.

    These approaches will be essential for minimizing the unintended environmental consequences of ipconazole use and ensuring its compatibility with sustainable agricultural practices.

    Integration of Omics Technologies for Comprehensive Mechanistic Understanding

    The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the effects of ipconazole at a systems level. nih.gov Integrating these powerful tools can provide a holistic view of its mode of action, uncover mechanisms of resistance, and identify potential off-target effects. mdpi.comresearchgate.net

    Key research directions include:

    Multi-Omics Analysis of Fungal Response: Exposing susceptible and resistant fungal strains to ipconazole and simultaneously analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics). frontiersin.org This integrated approach can reveal the entire network of cellular processes affected by the fungicide, from the primary target (sterol biosynthesis) to secondary stress responses and resistance mechanisms. researchgate.netmdpi.com

    Toxicogenomics in Non-Target Organisms: Using omics technologies to investigate the molecular effects of ipconazole on non-target organisms, such as soil microbes, aquatic life, and beneficial insects. Studies in zebrafish have already shown that ipconazole can disrupt mitochondrial function and alter the expression of genes related to oxidative stress and neuronal development. researchgate.netmdpi.comnih.govnih.gov A comprehensive omics-based assessment can provide a deeper understanding of its ecotoxicological profile and inform more accurate risk assessments.

    Identifying Novel Fungicide Targets: By understanding the complete cellular response of fungi to ipconazole, researchers may identify new vulnerabilities or metabolic chokepoints that could be exploited by the next generation of fungicides.

    This systems-biology approach will move research beyond a single target site to a comprehensive understanding of the intricate interactions between ipconazole and biological systems.

    Refined Predictive Modeling for Fungicidal Efficacy and Environmental Behavior

    Computational modeling is becoming an indispensable tool in agricultural and environmental science. Developing refined predictive models for ipconazole can optimize its use for maximum efficacy and minimal environmental impact. nih.gov

    Future research in this area should aim to:

    Efficacy and Resistance Modeling: Create models that integrate data on pathogen genetics, weather conditions (temperature, humidity), and crop growth stage to predict the optimal timing and application rate for ipconazole to control specific diseases. iastate.eduresearchgate.net Such models can help prevent unnecessary applications, reduce selection pressure for resistance, and improve economic returns for growers. scispace.com

    Environmental Fate and Transport Models: Develop and validate sophisticated models that predict how ipconazole and its metabolites move and persist in different soil types, watersheds, and ecosystems. These models can be used to assess the potential for leaching into groundwater or runoff into surface waters, helping to define best management practices to mitigate environmental exposure.

    Quantitative Structure-Activity Relationship (QSAR) Models: Use computational chemistry to build models that predict the fungicidal activity and toxicological properties of ipconazole and related triazole compounds based on their molecular structure. These models can accelerate the design of new, safer, and more effective fungicides by allowing for virtual screening of candidate molecules.

    The development of these predictive tools will be crucial for implementing a more precise, data-driven approach to disease management with ipconazole, aligning with the principles of modern integrated pest management (IPM).

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis of Ipconazole, (1R,2S,5R)-rel- to achieve high stereochemical purity?

    • Methodological Answer : Utilize chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy to monitor stereochemical integrity during synthesis. For example, enantiomeric excess can be quantified using chiral stationary phases in HPLC, as demonstrated in studies on structurally related triazole derivatives . Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied to minimize racemization, with validation via X-ray crystallography of intermediates .

    Q. What analytical techniques are most reliable for quantifying Ipconazole residues in environmental samples?

    • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) is recommended for trace-level detection, with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validation should follow ICH guidelines, including recovery studies (70–120%) and limits of detection (LOD) ≤0.01 mg/kg, as shown in residue trials for cereal grains .

    Q. How should researchers design toxicity studies to evaluate Ipconazole’s environmental impact?

    • Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 201 for algal toxicity, OECD 211 for Daphnia magna). Include both acute (LC50/EC50) and chronic endpoints (NOEC/LOEC), with controls for solvent carriers. Field trials should replicate real-world exposure scenarios, such as seed treatment runoff in agricultural soils .

    Advanced Research Questions

    Q. How can conflicting data on Ipconazole’s metabolic stability in plant tissues be reconciled?

    • Methodological Answer : Conduct comparative metabolism studies using radiolabeled ([14C]-triazolyl or [14C]-benzylmethylene) Ipconazole isoforms. Analyze metabolites via high-resolution mass spectrometry (HRMS) and compare degradation pathways across plant species (e.g., spring vs. winter wheat). Contradictions may arise from enzymatic differences in cytochrome P450 systems, requiring enzyme inhibition assays to validate hypotheses .

    Q. What computational strategies predict the stereochemical influence of (1R,2S,5R)-rel- configuration on Ipconazole’s antifungal activity?

    • Methodological Answer : Perform molecular docking simulations with fungal CYP51 (lanosterol 14α-demethylase) to assess binding affinity differences between stereoisomers. Use density functional theory (DFT) to calculate steric and electronic parameters (e.g., LogP, HOMO-LUMO gaps). Validate predictions with in vitro antifungal susceptibility testing (CLSI M38 guidelines) .

    Q. How do regulatory discrepancies (e.g., EU bans vs. ongoing agricultural use) impact Ipconazole research priorities?

    • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing mechanistic toxicology (e.g., endocrine disruption potential) or alternatives to Ipconazole. Regulatory contradictions highlight the need for meta-analyses of open data repositories to identify knowledge gaps, balancing transparency with ethical data anonymization .

    Guidance for Researchers

    • Ethical Data Sharing : Use de facto anonymization for clinical or environmental data, as outlined in EU Open Science Cloud protocols .
    • Peer Review Preparation : Address stereochemical nomenclature consistency (Cahn-Ingold-Prelog rules) and regulatory updates (e.g., EU 2023 bans) in discussion sections .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.